3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene
Overview
Description
The compound “3-(N,N-Dimethylamino)phenylboronic acid” is known to be an irritant and should be refrigerated . Another related compound, “3-(Dimethylamino)phenol”, is used as an organic building block . A compound called “3-Dimethylaminoacrolein” is a pale yellow water-soluble liquid with some unusual properties .
Synthesis Analysis
The synthesis of “3-(N,N-Dimethylamino)phenylboronic acid” involves reactants that are used in the synthesis of different protein effectors . The synthesis of a compound called “Quinolinecarboxamide Chalcone (QCC)” was done using aldol condensation and carboxamide formation method .
Molecular Structure Analysis
The molecular structure of “3-(Dimethylamino)phenol” has been analyzed using FT-IR, 1H NMR, 13C NMR, and mass spectroscopic techniques . The structure of “Dimethylaminopropylamine” is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The radical copolymerizations of “N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)” with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have a peculiar nature .
Physical and Chemical Properties Analysis
“Dimethylaminopropylamine” is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg mL−1 and a boiling point of 132.1 °C .
Scientific Research Applications
Antimicrobial Properties
Swarnkar et al. (2014) demonstrated the synthesis of pyrazole derivatives starting from chalcones, including those related to 3-[(3-N,N-Dimethylamino)phenyl]-2-methyl-1-propene, under microwave irradiation. These compounds exhibited notable antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Swarnkar, Ameta, & Vyas, 2014).
Sensing and Capture of Hazardous Materials
A study by Vishnoi et al. (2015) developed a fluorescent chemo-sensor based on triphenylbenzenes, derived from modifications including the dimethylamino group, showing high selectivity and remarkable fluorescence quenching in the presence of picric acid. This finding indicates its potential use in the selective sensing and capture of hazardous materials (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Structural and Molecular Studies
The crystal structures of certain derivatives, including (E)-2-({[4-(dialkylamino)phenyl]imino}methyl)-4-nitrophenols, have been elucidated to understand the intramolecular and intermolecular interactions better, contributing to the field of molecular architecture and design (Valkonen et al., 2012).
Novel Synthetic Routes and Molecular Transformations
O’Brien et al. (2002) explored the synthetic application of the azetidinium ion approach to generate N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines from 3-(dimethylamino)-1-phenyl-propan-1-ol, revealing new pathways in organic synthesis and molecular transformations (O’Brien, Phillips, & Towers, 2002).
Optical and Electronic Properties
Rahulan et al. (2014) investigated the nonlinear optical properties of a novel chalcone derivative compound, synthesized from 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one. The compound exhibited a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting its application in optical devices and limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-3-(2-methylprop-2-enyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10(2)8-11-6-5-7-12(9-11)13(3)4/h5-7,9H,1,8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBDDAKZKHRTRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301229777 | |
Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-69-3 | |
Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-3-(2-methyl-2-propen-1-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301229777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.